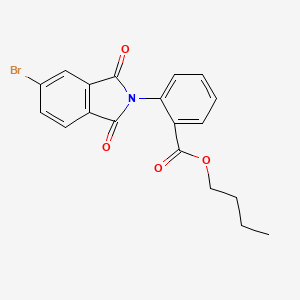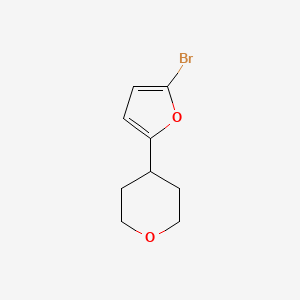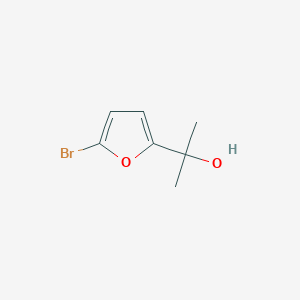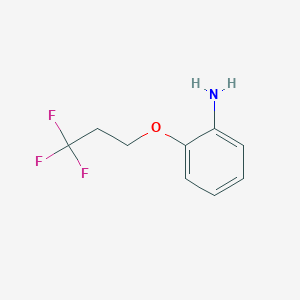![molecular formula C19H23N3O B11713748 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phenylacetohydrazide moiety through a methylene bridge. The compound’s molecular formula is C19H23N3O, and it has a molecular weight of 309.41 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable and environmentally friendly.
化学反応の分析
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are usually performed under mild to moderate conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkylating agents, or acylating agents. The reactions can be carried out in various solvents, including water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituents introduced.
科学的研究の応用
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer, infections, and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.
類似化合物との比較
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylacetohydrazide: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: This compound contains a pyrazole ring, which can influence its reactivity and interactions with biological targets.
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: The presence of a triazole ring and a sulfanyl group in this compound can lead to unique chemical and biological properties.
These comparisons highlight the uniqueness of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide and its potential for various applications in scientific research.
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H23N3O/c1-3-22(4-2)18-12-10-17(11-13-18)15-20-21-19(23)14-16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,23)/b20-15+ |
InChIキー |
QEWVODDZEBVZOR-HMMYKYKNSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)

![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)


![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)


![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
